N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
Description
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound that features a unique combination of functional groups
Properties
Molecular Formula |
C24H24ClFN2O4S2 |
|---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C24H24ClFN2O4S2/c1-32-21-10-8-20(9-11-21)28(34(30,31)22-12-6-19(26)7-13-22)16-24(29)27-14-15-33-17-18-4-2-3-5-23(18)25/h2-13H,14-17H2,1H3,(H,27,29) |
InChI Key |
FXTNUPOLAUTZSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the sulfanyl intermediate: This involves the reaction of 2-chlorobenzyl chloride with a suitable thiol compound under basic conditions to form the 2-[(2-chlorobenzyl)sulfanyl] intermediate.
Coupling with glycinamide: The intermediate is then reacted with glycinamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Introduction of the sulfonyl and methoxy groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative coupling agents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique functional groups make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The sulfanyl and sulfonyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is unique due to its combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of both sulfanyl and sulfonyl groups, along with the chlorobenzyl and methoxyphenyl moieties, makes it a versatile compound for various research and industrial applications.
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